Ethyl 2-amino-3-(1H-indol-3-yl)propanoate, also known as Ethyl 2-amino-3-indolylpropanoate, is an organic compound that features a significant indole moiety. This compound is classified as an ester and is recognized for its potential biological activities, particularly in pharmacological applications. The molecular formula of this compound is CHNO, and it has a molecular weight of approximately 232.28 g/mol .
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate can be sourced through various chemical suppliers and is primarily utilized in research settings. It falls under the category of esters and is often studied for its structural similarity to biologically active compounds derived from indole, which is a common scaffold in many natural products and pharmaceuticals. The compound's hydrochloride salt form (Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride) is also available, which enhances its solubility in aqueous solutions .
The synthesis of Ethyl 2-amino-3-(1H-indol-3-yl)propanoate typically involves several steps:
For example, one synthetic route involves the use of Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes to yield indole derivatives that can be further modified to obtain Ethyl 2-amino-3-(1H-indol-3-yl)propanoate .
The molecular structure of Ethyl 2-amino-3-(1H-indol-3-yl)propanoate consists of an indole ring attached to a propanoate group. The structural representation can be described as follows:
The compound's three-dimensional conformation can be analyzed using computational chemistry tools or X-ray crystallography for precise geometrical data .
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate can undergo various chemical reactions:
Common reagents used in these reactions include acids (for hydrolysis), reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
The mechanism of action for Ethyl 2-amino-3-(1H-indol-3-yl)propanoate involves its interaction with biological targets, primarily due to the indole moiety:
Research indicates that compounds with similar structures can modulate neurotransmitter systems and possess diverse pharmacological properties .
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for various applications in research and industry .
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate has several potential applications in scientific research:
The chiral center at C2 necessitates precise stereocontrol for pharmaceutical applications. Three principal strategies dominate enantioselective synthesis:
Chiral Pool Utilization: L-Tryptophan serves as a cost-effective starting material for (S)-enantiomer synthesis. Esterification with ethanol under acidic conditions (acetyl chloride/methanol) yields the hydrochloride salt with >95% enantiomeric purity and quantitative yield [7]. This method retains the native stereochemistry of natural amino acids without racemization.
Asymmetric Catalysis: Cinchona alkaloid-catalyzed hydroxyalkylation enables access to both (R)- and (S)-enantiomers. Ethyl trifluoropyruvate reacts with indole derivatives under quinine-based catalysts, achieving enantiomeric excess (ee) up to 98% [8]. This route is critical for non-natural stereoisomers required in structure-activity studies.
Diastereomeric Resolution: Racemic mixtures undergo resolution via crystallization with chiral acids (e.g., tartaric acid derivatives). Patent US8859756B2 documents this approach for gram-scale production, though it suffers from moderate yields (50-65%) due to mother liquor losses [4].
Table 1: Enantioselective Synthesis Methods Comparison
Method | Starting Material | Chiral Controller | ee (%) | Yield (%) |
---|---|---|---|---|
Chiral Pool | L-Tryptophan | Native configuration | >99 | >95 |
Organocatalysis | Ethyl trifluoropyruvate | Cinchona alkaloids | 98 | 85 |
Diastereomeric Resolution | Racemic ethyl ester | Tartaric acid derivatives | >99 | 50-65 |
Recent advances include in situ crystallization-directed asymmetric transformation, which dynamically resolves intermediates during indole-3-propanoate formation [5].
Indole ring functionalization precedes or follows propanoate assembly, depending on reactivity requirements:
Palladium-Catalyzed Modifications: Suzuki-Miyaura coupling installs aryl/heteroaryl groups at C5 of indole prior to backbone construction. Using Pd(PPh₃)₄/dioxane at 80°C, 5-bromoindole derivatives couple with phenylboronic acids (yields: 70-85%) [3] [5]. This route enables access to sterically congested analogs like 5-(3-pyridyl)-substituted propanoates.
Electrophilic Acylation: Vilsmeier-Haack formylation at C3 generates 3-carboxaldehyde intermediates, condensed with anthranilamides to form quinazolinone hybrids. p-TSA catalysis in acetonitrile affords cyclized products (yield: 33%), though over-oxidation remains a challenge [5].
Reductive Alkylation: Catalytic hydrogenation (Pd/C, H₂) reduces imines formed from tryptophan ester and aldehydes, yielding N-alkylated derivatives. Optimal conditions (room temperature, 48h) prevent ester hydrolysis or indole reduction [7].
Table 2: Catalytic Functionalization Approaches
Reaction Type | Catalyst | Indole Position Modified | Key Product | Yield (%) |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄ | C5 | 5-Aryl-tryptophan ethyl esters | 70-85 |
Vilsmeier Formylation | POCl₃/DMF | C3 | 3-Formyltryptophan ethyl ester | 60-75 |
Reductive Amination | Pd/C, H₂ | N1 | N-Alkylated tryptophan ethyl esters | 55-70 |
Organocatalysts like triethylamine facilitate Knoevenagel condensations between tryptophan ester and ethyl cyanoacetate, forming α-cyanoacrylates en route to pyridine-fused derivatives [6].
Solution-Phase Synthesis: Dominates large-scale production (>100g). Tryptophan esterification in ethanol/acetyl chloride proceeds at 70°C for 6h (yield: 95%). Subsequent functionalizations (e.g., with ethyl cyanoacetate) require dioxane reflux (24h), yielding 70-80% of intermediates like methyl α-imino(acetonitrilocarbamido)-3-indolopropanoate [6]. Purification involves simple crystallization, but multi-step sequences accumulate impurities.
Solid-Phase Synthesis: Preferred for peptide conjugates. Fmoc-tryptophan ethyl ester anchored to Wang resin undergoes automated chain elongation. Cleavage (95% TFA) yields dipeptides/tripeptides incorporating the ester. Though reagent-intensive, it delivers 85-92% purity without chromatography [3]. Limitations include indole oxidation during prolonged couplings and moderate yields (65%) for sterically hindered sequences.
Table 3: Phase Synthesis Performance Metrics
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Typical Scale | 100g-1kg | <5g |
Reaction Time | 6-48h | 2h/step |
Yield (Crude) | 70-95% | 65-80% |
Purity (After Workup) | >95% (crystallization) | 85-92% (TFA cleavage) |
Functional Group Tolerance | High | Moderate (acid-sensitive groups) |
Hybrid approaches functionalize the ester in solution before solid-phase peptide coupling, balancing efficiency and purity [3] [6].
Protection strategies prevent side reactions during backbone assembly:
Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile (piperidine/DMF), ideal for solid-phase synthesis. Enables orthogonal N-terminal elongation in peptide conjugates [3].
Indole Protection:
Unprotected indoles undergo undesired C3 electrophilic additions or oxidation during ester hydrolysis. Patent US5942536A demonstrates that N1-unsubstituted indoles in ethyl 2-amino-3-(1H-indol-3-yl)propanoate enable direct cyclizations to pyridoindoles via Knoevenagel condensations [4] [6].
Table 4: Protection Schemes and Deprotection Conditions
Group | Compatibility | Deprotection Reagent | Side Reactions |
---|---|---|---|
Boc (α-amino) | Acidic esterification | 50% TFA/DCM | tert-butylation of indole |
Fmoc (α-amino) | Mild base (piperidine) | 20% piperidine/DMF | Fmoc migration to indole N1 |
SEM (N1) | Pd-catalyzed couplings | ZnBr₂/DCM | Over-cleavage of esters |
None | - | - | C3 acylation/alkylation |
Storage stability requires protection: Boc-protected derivatives remain stable >12 months at -20°C, while unprotected hydrochloride salts decompose within weeks [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: